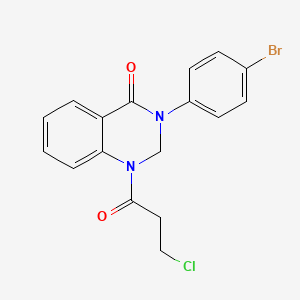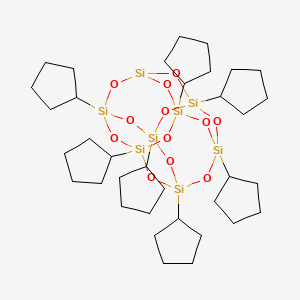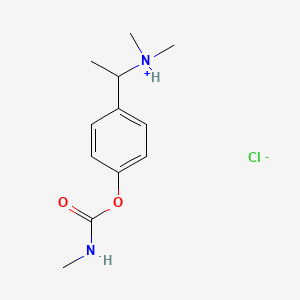
Carbamic acid, methyl-, alpha-dimethylamino-alpha-methyl-p-tolyl ester, hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dimethyl-[1-[4-(methylcarbamoyloxy)phenyl]ethyl]azanium chloride is a chemical compound with the molecular formula C12H19ClN2O2 and a molecular weight of 258.744 g/mol. This compound is known for its unique structure, which includes a dimethylamino group, a phenyl ring, and a methylcarbamoyloxy group. It is used in various scientific research applications due to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of dimethyl-[1-[4-(methylcarbamoyloxy)phenyl]ethyl]azanium chloride typically involves the reaction of 4-(methylcarbamoyloxy)phenylacetic acid with dimethylamine in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product.
Industrial Production Methods
In industrial settings, the production of dimethyl-[1-[4-(methylcarbamoyloxy)phenyl]ethyl]azanium chloride involves large-scale synthesis using automated reactors. The process includes the precise control of reaction parameters such as temperature, pressure, and pH to achieve high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Dimethyl-[1-[4-(methylcarbamoyloxy)phenyl]ethyl]azanium chloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the dimethylamino group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution: Nucleophiles such as halides, amines, and thiols are used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.
Scientific Research Applications
Dimethyl-[1-[4-(methylcarbamoyloxy)phenyl]ethyl]azanium chloride has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Employed in biochemical assays and as a probe for studying enzyme activity.
Medicine: Investigated for its potential therapeutic effects and as a drug candidate.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of dimethyl-[1-[4-(methylcarbamoyloxy)phenyl]ethyl]azanium chloride involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Dimethyl-[1-[4-(carbamoyloxy)phenyl]ethyl]azanium chloride: Similar structure but lacks the methyl group on the carbamoyloxy moiety.
Dimethyl-[1-[4-(acetoxy)phenyl]ethyl]azanium chloride: Contains an acetoxy group instead of a methylcarbamoyloxy group.
Dimethyl-[1-[4-(hydroxy)phenyl]ethyl]azanium chloride: Features a hydroxy group in place of the methylcarbamoyloxy group.
Uniqueness
Dimethyl-[1-[4-(methylcarbamoyloxy)phenyl]ethyl]azanium chloride is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This uniqueness makes it valuable for various research and industrial applications.
Properties
CAS No. |
63982-39-8 |
|---|---|
Molecular Formula |
C12H19ClN2O2 |
Molecular Weight |
258.74 g/mol |
IUPAC Name |
dimethyl-[1-[4-(methylcarbamoyloxy)phenyl]ethyl]azanium;chloride |
InChI |
InChI=1S/C12H18N2O2.ClH/c1-9(14(3)4)10-5-7-11(8-6-10)16-12(15)13-2;/h5-9H,1-4H3,(H,13,15);1H |
InChI Key |
LTWWGJIGDHZPEW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC=C(C=C1)OC(=O)NC)[NH+](C)C.[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![8-chloro-1,3-dimethyl-7H-purine-2,6-dione;1-[2-(dimethylamino)ethyl]-2-pyridin-2-yl-2,3-dihydroquinazolin-4-one](/img/structure/B13775942.png)

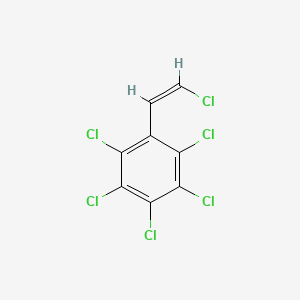
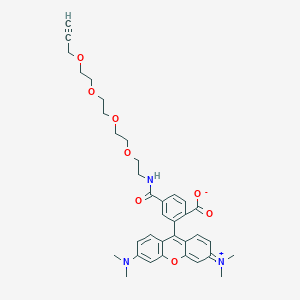
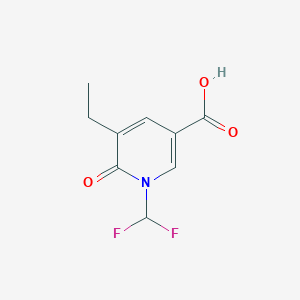
![2-[4-[(4-chlorophenyl)methyl]phenoxy]-2-methylbutanoate;pyridin-3-ylmethylazanium](/img/structure/B13775970.png)
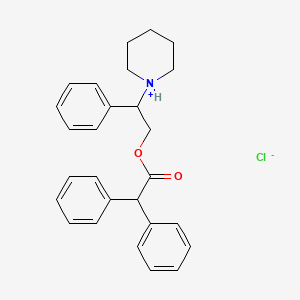
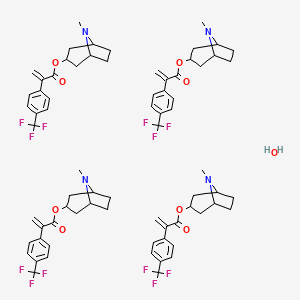
![3,8-Diazabicyclo[3.2.1]octane,8-(phenylmethyl)-](/img/structure/B13775995.png)
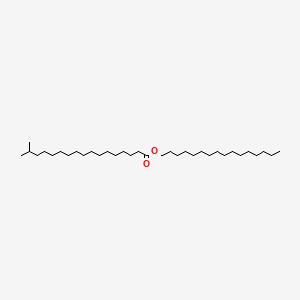
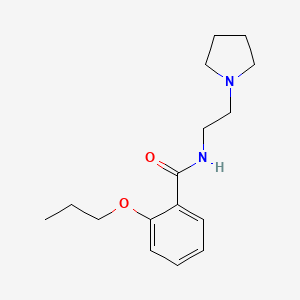
![[5-(dimethylamino)-2-(pyridin-3-yldiazenyl)phenyl] N,N-dimethylcarbamate](/img/structure/B13776007.png)
